molecular formula C20H25N3O2S3 B2863281 N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260993-69-8

N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2863281
CAS RN: 1260993-69-8
M. Wt: 435.62
InChI Key: HDKYLLJMKXVURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a thiophen-2-yl group, and an acetamide group. The “N-butyl-N-ethyl” part of the name suggests that the nitrogen atom in the compound is bonded to both a butyl and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, is a bicyclic structure with sulfur and nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Chemical Applications

Research in chemical synthesis often focuses on the development of new methods for creating compounds with potential therapeutic applications. For example, studies have shown the synthesis of thiazoles and their derivatives, highlighting their antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008). Similarly, efforts in synthesizing bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs reveal their role as potent and selective allosteric inhibitors of kidney-type glutaminase, with implications for cancer therapy (Shukla et al., 2012).

Pharmacological Evaluation

The pharmacological evaluation of synthesized compounds is crucial for determining their potential as therapeutic agents. For instance, studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against human cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017). Another study highlighted the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, showcasing their inhibitory activity against dihydrofolate reductase, a key enzyme in the folate pathway, indicating their potential application in treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Antimicrobial Applications

The antimicrobial properties of novel chemical compounds are of significant interest for developing new therapeutic agents. Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has revealed potential antibacterial applications, with several compounds showing high activity against bacterial strains (Azab et al., 2013). This highlights the ongoing efforts to explore novel compounds for antimicrobial uses.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many heterocyclic compounds are used in medicinal chemistry and their mechanisms of action involve interacting with biological targets in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicinal chemistry or materials science. Studies could also be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

N-butyl-N-ethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S3/c1-3-5-10-22(4-2)17(24)14-28-20-21-16-9-13-27-18(16)19(25)23(20)11-8-15-7-6-12-26-15/h6-7,9,12-13H,3-5,8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKYLLJMKXVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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